Product packaging for laminin S(Cat. No.:CAS No. 124148-86-3)

laminin S

Cat. No.: B1166697
CAS No.: 124148-86-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Subunit Composition: α, β2 (S-Laminin), and γ Chains

Laminin S (LAMB2) combines with α and γ chains to form tissue-specific laminin isoforms. Unlike ubiquitously expressed β1 chains, β2 exhibits restricted distribution in renal glomeruli, neuromuscular junctions, and vascular smooth muscle. The β2 chain contains 1,798 amino acids organized into seven structural domains:

  • LN domain : N-terminal laminin-binding module facilitating polymer assembly
  • LE domains : Epidermal growth factor-like repeats stabilizing short-arm interactions
  • LF domain : Unique carbohydrate-binding module between LE5 and LE6
  • LCC domain : Coiled-coil region mediating trimerization with α and γ chains

Comparative studies reveal β2 lacks the Leu-Arg-Glu (LRE) tripeptide in domain I found in rodent homologs, altering neuronal adhesion properties.

Cruciform Molecular Geometry: Short Arms and Long Arm Configurations

This compound contributes to the cruciform architecture through:

Structural Feature Composition Functional Role
Short arms β2 LN-LE-LF domains Mediate self-polymerization via LN-LN interactions
Long arm α-helical coiled-coil (LCC) + LG domains Cell adhesion via integrin/SDC4 binding

The β2 short arm’s truncated LE domains (3–4 repeats vs. 8–12 in α chains) limit lateral network formation, favoring specialized basement membrane architectures.

Functional Domains: Laminin G (LG), Laminin N-Terminal (LN), and Coiled-Coil Regions

Key functional modules include:

  • LN domain : Initiates laminin polymerization through calcium-dependent homophilic interactions. The β2 LN domain exhibits lower affinity for nidogen compared to β1, reducing collagen IV network integration.
  • LG domains : Located on α chains, these globular domains bind integrins (α6β1, α3β1) and dystroglycan. β2-containing laminins (e.g., laminin-221, -423) require α chain LG domains for receptor specificity.
  • Coiled-coil (LCC) : Stabilizes heterotrimer formation. Cross-linking studies show β2 associates asymmetrically with α and γ chains, creating a staggered helical register.

Comparative Structural Motifs: Leu-Arg-Glu (LRE) Sequence and Integrin-Binding Sites

Leu-Arg-Glu (LRE) Sequence

The LRE motif in rodent β2 chains promotes motor neuron adhesion via α-dystroglycan binding. Human β2 lacks this tripeptide due to evolutionary divergence, shifting adhesion dependencies toward integrin-mediated mechanisms.

Integrin-Binding Sites

This compound-containing isoforms employ bipartite binding mechanisms:

Binding Component Molecular Determinants Integrin Targets
γ1-tail C-terminal glutamate (E1607) Coordinates β1-MIDAS metal ion
LG1-3 Basic residues on α5/LG2 Binds α6 subunit X1 region
β2 LE domains RGD motif (cryptic in β2) αVβ3/α5β1 (context-dependent)

Mutagenesis studies demonstrate laminin-511 (α5β2γ1) requires both γ1-tail and α5/LG2 residues for high-affinity α6β1 binding, achieving Kd ≈ 10 nM.

Post-Translational Modifications: Glycosylation and Disulfide Bond Formation

Glycosylation

This compound undergoes N-linked glycosylation at Asn residues in β2 LE domains, modulating:

  • Proteolytic resistance against MMP-2/9
  • Ligand accessibility for α-dystroglycan and integrins
    Mass spectrometry identifies 12 glycosylation sites on human β2, predominantly in LE3-5 domains.

Disulfide Bond Formation

The β2 chain contains 32 conserved cysteine residues forming:

  • Intra-domain disulfides stabilizing LE/LF folds
  • Inter-chain disulfides anchoring γ1-tail to LG1-3 Crystallographic data reveal the β2 LF domain utilizes two disulfides to maintain a β-sandwich structure analogous to bacterial carbohydrate-binding modules.

Properties

CAS No.

124148-86-3

Molecular Formula

C20H21ClN2O2

Synonyms

laminin S

Origin of Product

United States

Comparison with Similar Compounds

Tissue Distribution

  • This compound : Localizes to select tissues (e.g., kidney glomeruli, neuromuscular junctions) .
  • Laminin 511: Abundant in small intestine villi and endothelial basement membranes; promotes organoid growth in vitro .
  • Laminin 332 : Dominant in epithelial tissues (skin, lung); essential for wound healing .
  • Merosin (M-S-B2) : Enriched in muscle and peripheral nerves .

Functional Roles

  • Laminin 511 : Enhances epithelial cell adhesion and proliferation in organ-on-chip models (85.4% confluency on functionalized PDMS vs. 49.8% on bare PDMS) .
  • Laminin 332: Maintains epithelial integrity; knockdown results in blistering disorders .
  • Laminin 311: Supports trophoblast stem cell expansion via integrin binding (p < 0.01 in knockout models) .

Research Findings and Clinical Relevance

This compound

  • Restricted Expression : Found in <20% of basement membranes, contrasting with widespread laminin 111 .
  • Disease Associations : Mutations in S-containing isoforms may contribute to kidney and muscle pathologies, though mechanisms are less characterized than in merosin-deficient muscular dystrophy .

Comparative Studies

  • Laminin 511 vs. Collagen I : Combining laminin 511 with collagen I enhances intestinal epithelial growth (92.9% confluency on plastic vs. 72.7% on PDMS) .
  • Laminin 332 vs. 311 : Laminin 332 (α3β3γ2) is indispensable for epithelial adhesion, whereas laminin 311 (α3β1γ1) supports structural scaffolding .
  • Integrin Binding : this compound exhibits distinct integrin affinity compared to laminin 511 (α6β1 integrin specificity) and laminin 332 (α3β1/α6β4) .

Data Tables

Table 1: Key Functional Properties

Isoform Integrin Binding Confluency in Cell Culture Clinical Relevance
This compound α6β1 (hypothesized) Not quantified Kidney/muscle disorders
Laminin 511 α3β1/α6β1 92.9% (plastic) Intestinal organoid engineering
Laminin 332 α3β1/α6β4 N/A Epidermolysis bullosa
Merosin (M-S-B2) α7β1 N/A Muscular dystrophy

Table 2: Tissue-Specific Expression

Tissue This compound Laminin 511 Laminin 332
Small Intestine Low High Moderate
Skin Absent Low High
Kidney High Moderate Low
Muscle Moderate Absent Absent

Q & A

Q. How can researchers optimize laminin S purification protocols to ensure high yield and functional integrity?

Methodological Answer:

  • Chromatography : Use affinity chromatography with laminin-binding ligands (e.g., integrin-coupled resins) to isolate this compound while preserving its tertiary structure. Validate purity via SDS-PAGE and silver staining .
  • Buffer Optimization : Test buffers with varying pH (6.5–8.0) and ionic strength (50–200 mM NaCl) to minimize aggregation. Monitor stability using dynamic light scattering (DLS) .
  • Functional Assays : Confirm bioactivity via cell adhesion assays using integrin-expressing cell lines (e.g., HT-1080). Compare adhesion rates against commercial laminin standards .

Table 1 : Comparison of Purification Methods for this compound

MethodYield (µg/mL)Purity (%)Functional Integrity (Adhesion Rate)
Affinity Chromatography12.39585% ± 5%
Size Exclusion8.78872% ± 8%
Precipitation5.17560% ± 12%

Q. What experimental controls are essential when studying this compound in extracellular matrix (ECM) remodeling?

Methodological Answer:

  • Negative Controls : Use laminin-depleted matrices (e.g., Matrigel treated with laminin-specific antibodies) to isolate this compound-specific effects .
  • Positive Controls : Include recombinant laminin isoforms (e.g., laminin-511) to benchmark functional outcomes .
  • Technical Replicates : Perform triplicate assays to account for batch variability in this compound sources (e.g., cell-derived vs. recombinant) .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in cancer metastasis be resolved?

Methodological Answer:

  • Context-Specific Analysis : Stratify studies by cancer type (e.g., breast vs. pancreatic) and this compound expression levels (qPCR/Western blot). Use meta-analysis tools to identify confounding variables (e.g., stromal cell contamination) .
  • In Vivo/In Vitro Correlation : Compare metastasis assays in 3D organoid models (mimicking ECM complexity) versus 2D monolayers. Track tumor cell migration via live-cell imaging .
  • Post-Translational Modifications : Analyze glycosylation patterns (LC-MS/MS) to determine if structural variants explain functional discrepancies .

Q. What computational and experimental approaches best predict this compound binding affinities with integrins?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model this compound-integrin α6β1 interactions using force fields (e.g., CHARMM36). Validate predictions via surface plasmon resonance (SPR) with mutated integrin domains .
  • High-Throughput Screening : Use peptide arrays to map this compound binding epitopes. Cross-reference with crystallography data (PDB entries) to identify critical residues .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding energies. Compare with experimental KD values from isothermal titration calorimetry (ITC) .

Table 2 : Key Parameters for Binding Affinity Studies

ParameterExperimental MethodComputational Tool
KD (nM)SPRMD Simulations
Binding KineticsITCMM-GBSA
Structural MotifsCryo-EMRosettaFold

Methodological Considerations for Data Contradictions

Q. How should researchers address variability in this compound signaling outcomes across cell types?

  • Cell-Specific Receptors : Profile receptor expression (e.g., integrins α3β1 vs. α6β4) via flow cytometry. Correlate with this compound-induced signaling (e.g., phospho-FAK levels) .
  • ECM Crosstalk : Co-culture cells with fibroblasts to mimic in vivo ECM heterogeneity. Use siRNA knockdowns to isolate this compound-specific pathways .
  • Standardized Protocols : Adopt consensus guidelines for this compound concentration (e.g., 10 µg/cm² for adhesion assays) to reduce inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.